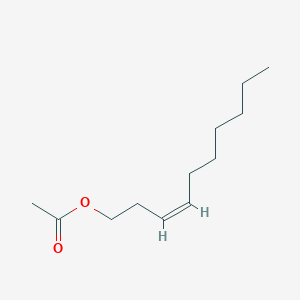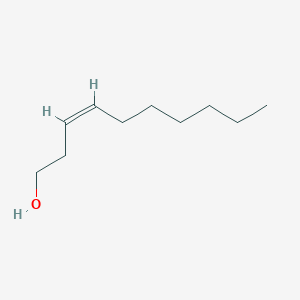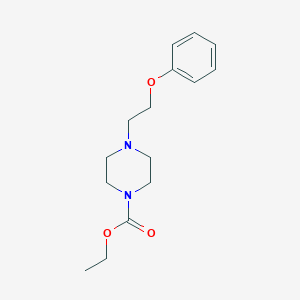
Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. It has also been shown to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which are involved in mood regulation.
Efectos Bioquímicos Y Fisiológicos
Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation in animal models of inflammation. It has also been shown to reduce the levels of certain inflammatory cytokines in the body. In addition, this compound has been shown to have anti-cancer effects in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate in lab experiments is its potential therapeutic applications. This compound has shown promising results in various fields of scientific research, making it a potential candidate for drug development. However, one limitation of using this compound in lab experiments is its limited availability. This compound is not commercially available, and its synthesis requires specialized knowledge and equipment.
Direcciones Futuras
There are several future directions for the research on Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate. One future direction is the development of more efficient synthesis methods for this compound. Another future direction is the investigation of its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized through a series of chemical reactions and has shown potential use as an anti-cancer agent, anti-inflammatory agent, and anti-depressant agent. Although its mechanism of action is not fully understood, it has been shown to inhibit the activity of certain enzymes and receptors in the body. Further research is needed to fully understand the potential of this compound and its limitations.
Métodos De Síntesis
The synthesis of Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate involves a series of chemical reactions. The starting material is ethyl piperazine-1-carboxylate, which is reacted with 2-bromoethyl phenyl ether to form Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction is then followed by purification and isolation of the product.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate has shown potential therapeutic applications in various fields of scientific research. This compound has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-depressant agent. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
88708-38-7 |
|---|---|
Nombre del producto |
Ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate |
Fórmula molecular |
C15H22N2O3 |
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
ethyl 4-(2-phenoxyethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-2-19-15(18)17-10-8-16(9-11-17)12-13-20-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3 |
Clave InChI |
OTRKDINGVPONIM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)CCOC2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)N1CCN(CC1)CCOC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



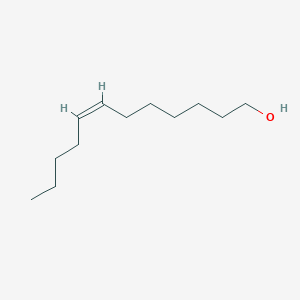
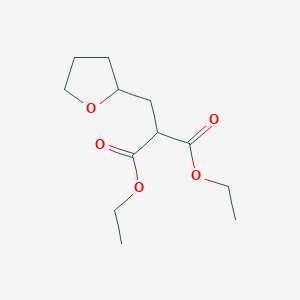
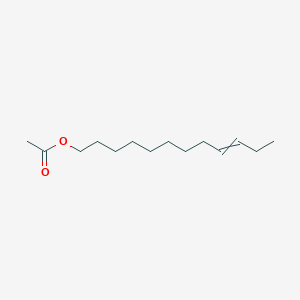
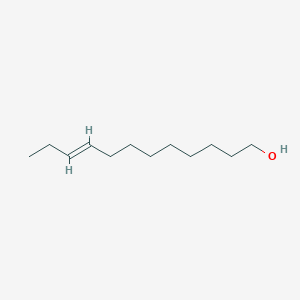
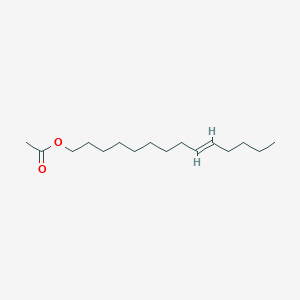
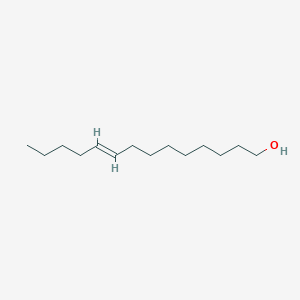
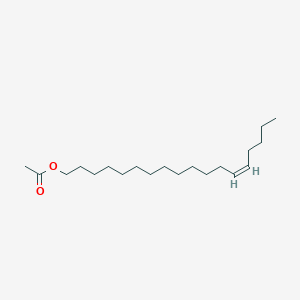
![[(2E,13Z)-octadeca-2,13-dienyl] acetate](/img/structure/B110274.png)
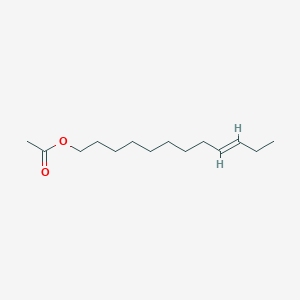
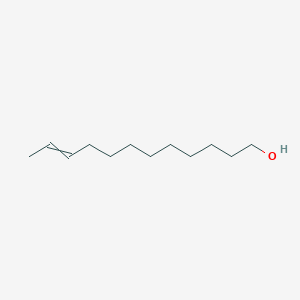
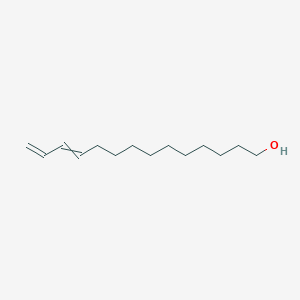
![Indeno[1,2,3-cd]fluoranthene](/img/structure/B110305.png)
